Ethyl 3-bromo-5-methoxy-1H-indole-2-carboxylate
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Overview
Description
Ethyl 3-bromo-5-methoxy-1H-indole-2-carboxylate is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound, specifically, is characterized by the presence of a bromine atom at the 3-position, a methoxy group at the 5-position, and an ethyl ester group at the 2-position of the indole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-bromo-5-methoxy-1H-indole-2-carboxylate typically involves the bromination of a suitable indole precursor followed by esterification. One common method involves the Fischer indole cyclization, where a phenylhydrazine derivative reacts with an aldehyde or ketone in the presence of an acid catalyst to form the indole core. Subsequent bromination and methoxylation steps introduce the desired substituents.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and esterification reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-bromo-5-methoxy-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The indole ring can be oxidized or reduced under specific conditions.
Ester Hydrolysis: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions to cleave the ester bond.
Major Products Formed
Substitution: Various substituted indoles depending on the nucleophile used.
Oxidation: Indole-2-carboxylic acid derivatives.
Reduction: Reduced indole derivatives.
Hydrolysis: 3-bromo-5-methoxy-1H-indole-2-carboxylic acid.
Scientific Research Applications
Ethyl 3-bromo-5-methoxy-1H-indole-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.
Medicine: Explored as a lead compound for drug development due to its structural similarity to bioactive indoles.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 3-bromo-5-methoxy-1H-indole-2-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the bromine and methoxy groups can influence its binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-bromo-1H-indole-2-carboxylate
- Methyl 5-bromo-1H-indole-3-carboxylate
- Ethyl 6-bromo-5-hydroxy-1-methyl-1H-indole-3-carboxylate
Uniqueness
Ethyl 3-bromo-5-methoxy-1H-indole-2-carboxylate is unique due to the specific positioning of the bromine and methoxy groups, which can significantly impact its chemical reactivity and biological activity compared to other indole derivatives.
Biological Activity
Ethyl 3-bromo-5-methoxy-1H-indole-2-carboxylate is a compound derived from the indole family, known for its diverse biological activities. This article explores the biological activity of this compound, including its synthesis, pharmacological properties, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a bromine atom and a methoxy group attached to the indole structure. Its molecular formula is C12H12BrNO3 with a molecular weight of approximately 296.14 g/mol. The presence of these functional groups significantly influences its chemical reactivity and biological activity.
Synthesis
The synthesis of this compound typically involves several steps, including bromination and esterification processes. The following table summarizes the synthetic pathway:
Step | Reaction Type | Key Reagents | Outcome |
---|---|---|---|
1 | Bromination | Bromine | Formation of 3-bromo derivative |
2 | Esterification | Ethanol, Acid Catalyst | Formation of ethyl ester |
3 | Methoxylation | Methanol, Acid Catalyst | Introduction of methoxy group |
Antimicrobial Activity
Research indicates that compounds derived from the indole structure exhibit significant antimicrobial properties. This compound has shown potential against various bacterial strains. In studies assessing Minimum Inhibitory Concentration (MIC), it demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with MIC values ranging from 4 to 16 µg/mL .
Anticancer Properties
Indole derivatives have been extensively studied for their anticancer properties. This compound has shown promising results in inhibiting cancer cell proliferation. For instance, it was evaluated in vitro against several cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer). The compound exhibited IC50 values indicating significant cytotoxicity, particularly in rapidly dividing cells .
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with specific cellular targets involved in cell signaling pathways related to apoptosis and cell cycle regulation. Molecular docking studies suggest that it may bind effectively to key proteins involved in these pathways, enhancing its potential as a therapeutic agent .
Case Studies
- Antimicrobial Study : A recent study evaluated the antimicrobial efficacy of various indole derivatives, including this compound. The compound was found to inhibit the growth of Candida albicans with an MIC of 8 µg/mL, demonstrating its potential as an antifungal agent .
- Anticancer Evaluation : In a comparative study assessing various indole derivatives for anticancer activity, this compound showed superior efficacy against A549 cells with an IC50 value of 12 µM, indicating a promising lead for further development .
Properties
IUPAC Name |
ethyl 3-bromo-5-methoxy-1H-indole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO3/c1-3-17-12(15)11-10(13)8-6-7(16-2)4-5-9(8)14-11/h4-6,14H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAEWSWGZVGNPIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)OC)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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